1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide
Description
Properties
IUPAC Name |
1λ6-thia-7-azaspiro[3.5]nonane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)6-3-7(11)1-4-8-5-2-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZXEERFNGFNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic functions, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienothiadiazine Dioxides
- Example Compounds: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26) 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 28)
Key Differences :
- Thienothiadiazine dioxides feature fused aromatic rings, enhancing conjugation and rigidity compared to the spirocyclic system of 1-Thia-7-azaspiro[3.5]nonane. This structural disparity affects their electronic properties and reactivity. Substituents like chlorine and allyl groups in thienothiadiazines further modulate their biological activity .
Azaspiro Compounds with Varied Heteroatoms
- Example Compounds: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (CAS: 1523571-04-1) 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl (CAS: 1429056-28-9) tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2)
Key Differences :
- Replacement of sulfur with oxygen (e.g., 2-oxa-7-azaspiro[3.5]nonane) reduces electron-withdrawing effects, altering solubility and reactivity. Boc-protected derivatives (e.g., tert-butyl carboxylate) enhance stability for storage and handling .
Spirocyclic Thiaspiro Compounds
- Example Compound: 3-Amino-7-oxa-1λ⁶-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride (CAS: 83949-47-7)
Key Differences :
- The amino group in the analogue introduces a nucleophilic site for further derivatization, expanding its utility in medicinal chemistry .
Biological Activity
1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The chemical structure of this compound features a spirocyclic arrangement that includes both sulfur and nitrogen atoms. This configuration is crucial as it facilitates specific interactions with enzymes and receptors within biological systems.
The mechanism of action involves the compound's ability to bind to certain molecular targets, thereby modulating their activity. Research indicates that it can inhibit enzymatic functions or induce apoptosis in cancer cells, making it a candidate for therapeutic applications against various diseases, including cancer and infections.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary findings suggest that it may induce cell death in certain cancer cell lines, showing promise as a potential anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Moderate inhibition of MMP-2 and MMP-9 |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound as potential MMP inhibitors. The study found that certain derivatives displayed enhanced inhibitory activity against MMP-2 compared to standard controls, indicating the potential for developing targeted therapies for cancer treatment .
Another investigation focused on its antimicrobial properties, revealing that the compound effectively inhibited several pathogenic bacteria, suggesting its utility in developing new antimicrobial agents.
Q & A
Basic: What synthetic strategies are effective for constructing the spirocyclic sulfone core of 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide?
Methodological Answer:
The spirocyclic sulfone structure can be synthesized via (1) oxidative cyclization of thiol-containing precursors using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions, or (2) ring-closing metathesis of appropriately substituted dienes using Grubbs catalysts . Key challenges include controlling stereochemistry and minimizing side reactions; optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) is critical for yield improvement .
Basic: How can spectroscopic techniques distinguish this compound from its analogs?
Methodological Answer:
- ¹H/¹³C NMR : The sulfone group (SO₂) deshields adjacent protons, causing distinct splitting patterns (e.g., doublets of doublets for protons near the spiro junction). Compare with non-sulfonated analogs (e.g., 7-oxa-1-azaspiro[3.5]nonane) to identify sulfone-specific shifts .
- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) at m/z 234.08 (calculated for C₇H₁₃NO₃S) confirms the sulfone moiety. Fragmentation patterns reveal loss of SO₂ (64 Da) and spiro ring cleavage .
Advanced: How do steric and electronic effects of the sulfone group influence reactivity in cross-coupling reactions?
Methodological Answer:
The sulfone group acts as a strong electron-withdrawing group , enhancing electrophilicity at adjacent carbons. For example:
- Buchwald-Hartwig Amination : The sulfone stabilizes transition states, enabling C–N bond formation at lower temperatures (40–60°C) compared to non-sulfonated spirocycles. Use Pd(OAc)₂/Xantphos catalysts with Cs₂CO₃ as base .
- Steric Hindrance : The sulfone’s rigid geometry restricts access to the spiro center, requiring bulky ligands (e.g., t-BuBrettPhos) to prevent catalyst poisoning .
Advanced: What computational methods predict the sulfone’s impact on sigma receptor binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock this compound into sigma-1 receptor (PDB: 5HK1). The sulfone’s dipole interacts with Tyr-173 and Glu-172, contributing to ΔG values ≤ −8.5 kcal/mol .
- QM/MM Simulations : Calculate charge distribution at the sulfone moiety (M06-2X/6-31G* level) to quantify electrostatic complementarity with receptor pockets .
Advanced: How to resolve contradictions in reported biological activity data for sulfone-containing spirocycles?
Methodological Answer:
Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. COX-2) may arise from:
- Assay Conditions : Test compounds under standardized pH (7.4) and ionic strength (150 mM NaCl). For example, sulfone stability varies in acidic buffers, altering IC₅₀ values .
- Structural Analog Interference : Compare activity of 1,1-dioxide derivatives with non-sulfonated analogs (e.g., 1-Thia-7-azaspiro[3.5]nonane) to isolate sulfone-specific effects .
Basic: What purification techniques maximize yield for sulfone-containing spirocycles?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of sulfone products from byproducts (e.g., over-oxidized species).
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to isolate crystalline sulfone derivatives (≥95% purity) .
Advanced: How to design SAR studies for optimizing sulfone-based kinase inhibitors?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at the spiro carbon (e.g., methyl, fluorine) and measure IC₅₀ against kinases (e.g., JAK3, EGFR).
- Pharmacophore Mapping : Align sulfone’s SO₂ group with kinase ATP-binding pocket’s hydrophobic cleft using Schrödinger’s Phase .
Table: Comparative Reactivity of Sulfone vs. Non-Sulfone Spirocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
